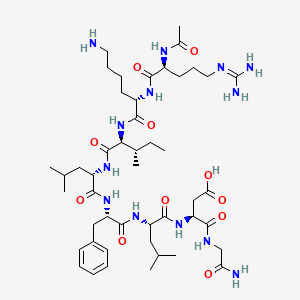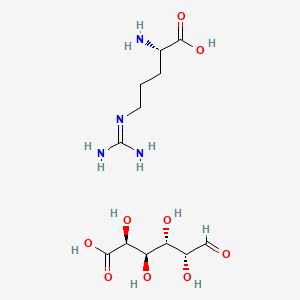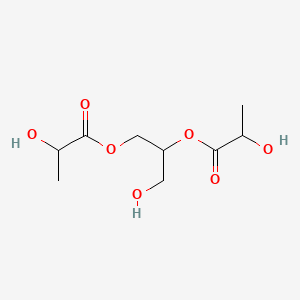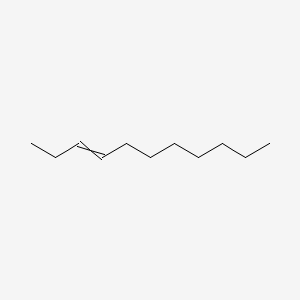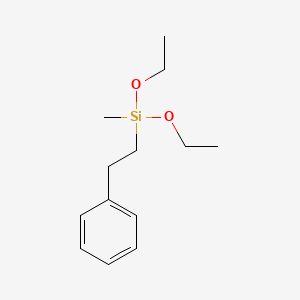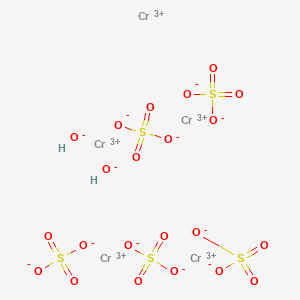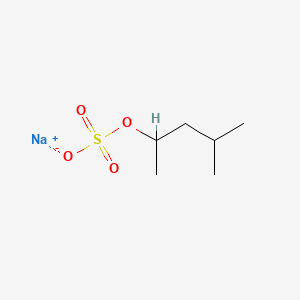
Sodium 1,3-dimethylbutyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,3-dimethylbutyl sulphate is an organic compound with the molecular formula C6H13NaO4S. It is a sodium salt of sulphuric acid esterified with 1,3-dimethylbutanol. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,3-dimethylbutyl sulphate typically involves the esterification of 1,3-dimethylbutanol with sulphuric acid, followed by neutralization with sodium hydroxide. The reaction conditions include:
Temperature: The esterification reaction is usually carried out at elevated temperatures to facilitate the reaction.
Catalysts: Acid catalysts such as sulfuric acid are commonly used.
Solvents: Organic solvents like toluene or dichloromethane may be used to dissolve the reactants and products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Raw Materials: 1,3-dimethylbutanol, sulfuric acid, and sodium hydroxide.
Reaction Conditions: Controlled temperature and pressure to optimize yield and purity.
Purification: The product is purified through distillation or crystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1,3-dimethylbutyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to the alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, amines, or thiols.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: 1,3-dimethylbutanol.
Substitution Products: Various substituted organic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 1,3-dimethylbutyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the manufacture of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of sodium 1,3-dimethylbutyl sulphate involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications where it can lyse cells and solubilize membrane proteins. The molecular targets include lipid bilayers and membrane-bound proteins, and the pathways involved are related to membrane disruption and solubilization.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a longer alkyl chain.
Sodium tetradecyl sulfate: Used in medical applications for sclerotherapy.
Sodium bis(1,3-dimethylbutyl) sulfosuccinate: Used in polymerization processes and as a coating material.
Uniqueness: Sodium 1,3-dimethylbutyl sulphate is unique due to its specific alkyl chain structure, which provides distinct surfactant properties. It offers a balance between hydrophobic and hydrophilic interactions, making it suitable for a variety of applications where other surfactants may not be as effective.
Eigenschaften
CAS-Nummer |
85099-23-6 |
|---|---|
Molekularformel |
C6H13NaO4S |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
sodium;4-methylpentan-2-yl sulfate |
InChI |
InChI=1S/C6H14O4S.Na/c1-5(2)4-6(3)10-11(7,8)9;/h5-6H,4H2,1-3H3,(H,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
GVPLMTMISXCYPD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CC(C)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


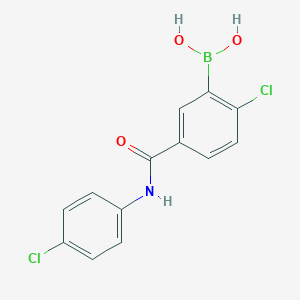

![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
